Cas no 629657-92-7 (Pyrazinamine, 6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]-)
629657-92-7 structure
Product Name:Pyrazinamine, 6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]-
CAS No:629657-92-7
MF:C13H14ClN3
MW:247.723361492157
CID:1643796
PubChem ID:58717110
Update Time:2025-04-21
Pyrazinamine, 6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Pyrazinamine, 6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]-
- 6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]pyrazin-2-amine
- VWJDOLLAYWGNJF-SNVBAGLBSA-N
- 629657-92-7
- SCHEMBL1679263
- DTXSID20729741
-
- Inchi: 1S/C13H14ClN3/c1-9-3-5-11(6-4-9)10(2)16-13-8-15-7-12(14)17-13/h3-8,10H,1-2H3,(H,16,17)/t10-/m1/s1
- InChI Key: VWJDOLLAYWGNJF-SNVBAGLBSA-N
- SMILES: ClC1=CN=CC(=N1)N[C@H](C)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 247.08782
- Monoisotopic Mass: 247.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- PSA: 37.81
Pyrazinamine, 6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]- Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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